4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine
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Overview
Description
4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a methoxy group, and a thiazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-methoxybenzaniline and diethylamine.
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving the amino group and a suitable sulfur-containing reagent.
N,N-Diethylation: The final step involves the N,N-diethylation of the thiazole ring to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine involves its interaction with specific molecular targets. The amino and methoxy groups, along with the thiazole ring, enable the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Amino-4-methoxyphenyl)-N,N-dimethylaniline
- 2-Methoxy-5-(phenylamino)methylphenol
- 3-Amino-4-methoxyacetanilide
Uniqueness
4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C14H19N3OS |
---|---|
Molecular Weight |
277.39 g/mol |
IUPAC Name |
4-(3-amino-4-methoxyphenyl)-N,N-diethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H19N3OS/c1-4-17(5-2)14-16-12(9-19-14)10-6-7-13(18-3)11(15)8-10/h6-9H,4-5,15H2,1-3H3 |
InChI Key |
AUNVUMHWUBFZST-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CS1)C2=CC(=C(C=C2)OC)N |
Origin of Product |
United States |
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